Cas no 731773-15-2 (2-Bromo-4-(2-methoxyphenyl)-1-butene)

2-Bromo-4-(2-methoxyphenyl)-1-butene is a versatile brominated organic intermediate featuring a reactive allylic bromide moiety and a 2-methoxyphenyl substituent. Its structure enables applications in cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions, making it valuable in synthetic organic chemistry. The electron-donating methoxy group enhances reactivity in electrophilic aromatic substitutions, while the bromine atom serves as a leaving group for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its stability under standard conditions ensures reliable handling and storage, facilitating its use in multi-step synthetic routes.
2-Bromo-4-(2-methoxyphenyl)-1-butene structure
731773-15-2 structure
Product Name:2-Bromo-4-(2-methoxyphenyl)-1-butene
CAS No:731773-15-2
MF:C11H13BrO
MW:241.124322652817
MDL:MFCD07698641
CID:876261
PubChem ID:24721829
Update Time:2025-08-03

2-Bromo-4-(2-methoxyphenyl)-1-butene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromobut-3-enyl)-2-methoxybenzene
    • 2-BROMO-4-(2-METHOXYPHENYL)-1-BUTENE
    • 731773-15-2
    • DTXSID70641181
    • MFCD07698641
    • 1-(3-Bromobut-3-en-1-yl)-2-methoxybenzene
    • AKOS016016814
    • 2-Bromo-4-(2-methoxyphenyl)-1-butene
    • MDL: MFCD07698641
    • Inchi: 1S/C11H13BrO/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,1,7-8H2,2H3
    • InChI Key: UESMTWIQCSBWCS-UHFFFAOYSA-N
    • SMILES: BrC(=C)CCC1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 240.01500
  • Monoisotopic Mass: 240.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.53640

2-Bromo-4-(2-methoxyphenyl)-1-butene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-4-(2-methoxyphenyl)-1-butene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:731773-15-2)2-Bromo-4-(2-methoxyphenyl)-1-butene
Order Number:A1173682
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:26
Price ($):346.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-(2-methoxyphenyl)-1-butene

Professional Introduction to 2-Bromo-4-(2-methoxyphenyl)-1-butene (CAS No. 731773-15-2)

2-Bromo-4-(2-methoxyphenyl)-1-butene, a compound with the chemical identifier CAS No. 731773-15-2, represents a significant interest in the realm of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in the development of novel bioactive molecules. The presence of both bromine and methoxy substituents on a butene backbone suggests a versatile reactivity that could be exploited in various chemical transformations.

The molecular framework of 2-Bromo-4-(2-methoxyphenyl)-1-butene consists of a butene chain with a bromine atom at the second carbon and a methoxyphenyl group attached to the fourth carbon. This arrangement not only imparts distinct electronic properties but also opens up possibilities for further functionalization. The bromine atom, being an electrophilic center, can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. On the other hand, the methoxyphenyl group introduces a degree of aromaticity and potential for interactions with biological targets.

In recent years, there has been a surge in research focusing on the development of molecules with enhanced binding affinity and selectivity for biological receptors. The structural features of 2-Bromo-4-(2-methoxyphenyl)-1-butene make it an attractive intermediate for designing ligands that interact with proteins and enzymes. For instance, the phenyl ring can serve as a scaffold for mimicking natural substrates or inhibitors, while the bromine atom allows for post-synthetic modifications to fine-tune pharmacological properties.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of a brominated olefin and an aromatic ether moiety provides a rich platform for exploring structure-activity relationships (SAR). Researchers have leveraged similar scaffolds to develop compounds with therapeutic potential in areas such as oncology, neurology, and inflammation. The ability to introduce diverse functional groups while maintaining core structural integrity makes 2-Bromo-4-(2-methoxyphenyl)-1-butene a valuable building block.

The synthesis of 2-Bromo-4-(2-methoxyphenyl)-1-butene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation of butenes followed by aromatic coupling reactions. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for subsequent applications in drug discovery.

Recent advancements in catalytic systems have further enhanced the accessibility of this compound. Transition metal-catalyzed reactions, particularly those involving palladium or copper catalysts, have streamlined the introduction of bromine and methoxy groups onto olefinic backbones. These methods not only improve efficiency but also reduce unwanted byproducts, making them more sustainable and scalable.

The pharmaceutical industry has shown particular interest in derivatives of 2-Bromo-4-(2-methoxyphenyl)-1-butene due to their potential as lead compounds. By systematically varying substituents on the phenyl ring or exploring different lengths of the butene chain, researchers can generate libraries of compounds for high-throughput screening (HTS). This approach has been instrumental in identifying novel therapeutic agents that target specific disease pathways.

In addition to its role in drug discovery, this compound has found applications in materials science. The unique electronic properties conferred by the bromine and methoxyphenyl groups make it suitable for developing organic semiconductors or liquid crystals. These materials are integral to modern electronic devices, including displays and solar cells, where precise control over molecular architecture is essential.

The environmental impact of synthesizing and utilizing 2-Bromo-4-(2-methoxyphenyl)-1-butene is also an area of growing concern. Efforts are underway to develop greener synthetic protocols that minimize waste and reduce energy consumption. Solvent-free reactions, microwave-assisted synthesis, and biocatalytic methods are among the innovations being explored to make the production process more sustainable.

In conclusion, 2-Bromo-4-(2-methoxyphenyl)-1-butene (CAS No. 731773-15-2) stands out as a versatile intermediate with broad applications across synthetic chemistry and pharmaceutical research. Its unique structural features offer opportunities for developing novel bioactive molecules with therapeutic potential. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:731773-15-2)2-Bromo-4-(2-methoxyphenyl)-1-butene
A1173682
Purity:99%
Quantity:1g
Price ($):346.0
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